molecular formula C15H22O2 B1163468 Intermedin B CAS No. 127214-87-3

Intermedin B

Cat. No.: B1163468
CAS No.: 127214-87-3
M. Wt: 234.33 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Intermedin B is a natural bisabolane sesquiterpenoid compound isolated from the aerial parts of Schisandra propinqua var. intermedia . It has garnered significant attention due to its potent biological activities, including anti-inflammatory and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Intermedin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves chromatographic techniques to separate it from other compounds present in the plant extract . The chemical structure of this compound is elucidated using spectroscopic methods such as 1D and 2D NMR spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its extraction is primarily conducted in research settings, focusing on small-scale isolation from Schisandra propinqua var. intermedia .

Chemical Reactions Analysis

Types of Reactions: Intermedin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

Intermedin B is part of a group of compounds known as sesquiterpenoids. Similar compounds include:

Uniqueness of this compound: this compound stands out due to its potent neuroprotective effects and ability to inhibit both NF-κB and reactive oxygen species generation . This dual action makes it a promising candidate for developing treatments for neurodegenerative diseases.

Biological Activity

Intermedin B, a compound derived from Curcuma longa (turmeric), has recently gained attention for its potential neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuroinflammation, and implications for neurodegenerative diseases.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Antioxidant Activity : this compound has been shown to have a significant antioxidant effect, particularly in the hippocampus. This effect is crucial for protecting neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in lipopolysaccharide (LPS)-induced BV2 microglia. This inhibition occurs in a concentration-dependent manner, suggesting that higher concentrations of this compound lead to more substantial anti-inflammatory effects .
  • NF-κB Pathway Inhibition : this compound has been confirmed to inhibit the nuclear translocation of NF-κB p-65 and IκBα. This action is essential as NF-κB is a key transcription factor involved in the inflammatory response. By preventing its activation, this compound reduces the expression of inflammatory mediators .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Neuroprotective Effects :
    • In experiments with glutamate-induced oxidative stress in HT22 hippocampal cells, this compound significantly reduced reactive oxygen species (ROS) generation. This finding indicates its potential role in protecting neurons from excitotoxicity .
  • Cytokine Production :
    • A study demonstrated that this compound effectively suppressed the production of inflammatory cytokines in LPS-stimulated microglial cells. The results showed a marked decrease in TNF-α and IL-6 levels, further supporting its anti-inflammatory properties .
  • Expression of Inflammatory Mediators :
    • The compound was found to inhibit the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammation and pain pathways. This inhibition occurred in a concentration-dependent manner, reinforcing the therapeutic potential of this compound .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : In a controlled laboratory setting, researchers administered varying concentrations of this compound to BV2 microglia exposed to LPS. The study revealed that even at low concentrations, this compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.
  • Case Study 2 : Another study focused on the neuroprotective effects of this compound on hippocampal neurons subjected to oxidative stress. The results indicated that treatment with this compound led to improved cell viability and reduced markers of apoptosis compared to untreated groups.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Concentration Dependence
AntioxidantReduces ROS generationYes
Anti-inflammatorySuppresses TNF-α, IL-6, PGE2 productionYes
NF-κB pathway inhibitionInhibits nuclear translocationYes
iNOS and COX-2 expressionDecreases expression levelsYes

Properties

IUPAC Name

(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSCQFALQJUCS-GUTXKFCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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